
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(Trifluoromethoxy)phenyl bromide+Zn→(2-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in reactions with (2-(Trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving (2-(Trifluoromethoxy)phenyl)zinc bromide are typically trifluoromethoxy-substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(Trifluoromethoxy)phenyl)zinc bromide is used to introduce the trifluoromethoxy group into various organic molecules, enhancing their stability, lipophilicity, and bioavailability.
Biology and Medicine: In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. The trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates.
Industry: Industrially, (2-(Trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethoxy)phenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide, making the phenyl group more nucleophilic and facilitating its attack on electrophilic centers in other molecules. This process is often catalyzed by transition metals like palladium or nickel, which help to stabilize the reaction intermediates and lower the activation energy.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other organozinc reagents such as (2-(Trifluoromethyl)phenyl)zinc bromide and (2-(Trifluoromethoxy)phenyl)zinc chloride. These compounds share similar reactivity patterns but differ in their specific substituents and counterions.
Uniqueness: What sets (2-(Trifluoromethoxy)phenyl)zinc bromide apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group can significantly enhance the chemical stability and reactivity of the compound, making it a valuable tool in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C7H4BrF3OZn |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
VSIFDEFTHVEBRY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


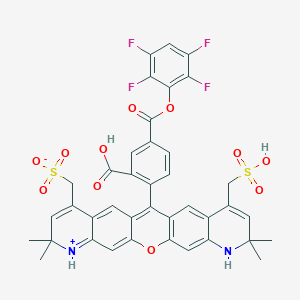
![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)

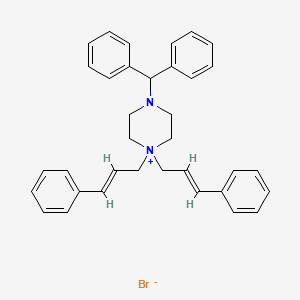
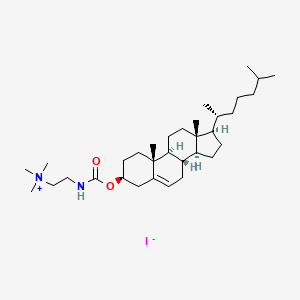
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)


![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)

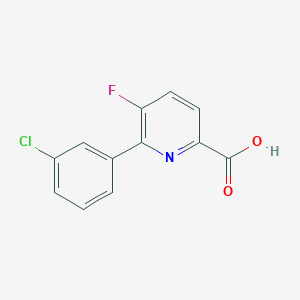
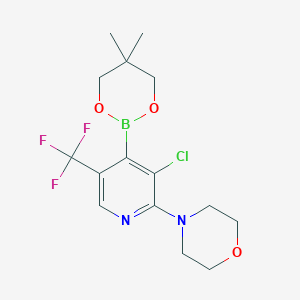
![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
